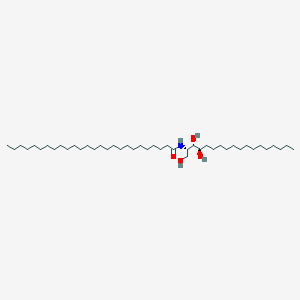

N-hexacosanoylphytosphingosine

Vue d'ensemble

Description

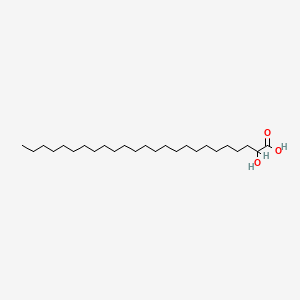

N-hexacosanoylphytosphingosine is a phytoceramide compound having a hexacosanoyl group attached to the nitrogen atom. It has a role as a Saccharomyces cerevisiae metabolite. It is a N-(very-long-chain fatty acyl)-sphingoid base and a N-acylphytosphingosine.

Applications De Recherche Scientifique

Rôle dans le métabolisme cellulaire

La N-hexacosanoylphytosphingosine joue un rôle important dans le métabolisme cellulaire, notamment en tant que métabolite de Saccharomyces cerevisiae . Cette levure, communément appelée levure de boulanger, est un organisme modèle pour l'étude des processus cellulaires. Le composé est impliqué dans les voies métaboliques qui contribuent à la synthèse de lipides complexes et à la régulation de la croissance et de la mort cellulaires.

Potentiel d'adjuvant immunologique

Ce composé a été identifié comme un adjuvant immunologique potentiel . Les adjuvants sont des substances qui peuvent améliorer la réponse immunitaire de l'organisme à un antigène. La this compound pourrait être utilisée pour améliorer l'efficacité des vaccins en stimulant une réponse immunitaire plus forte et plus durable.

Propriétés antigéniques

En tant qu'antigène, la this compound peut se lier aux récepteurs des lymphocytes T lorsqu'elle est présentée par les molécules du Complexe majeur d'histocompatibilité (CMH) . Cette interaction est cruciale pour que le système immunitaire adaptatif reconnaisse et réponde aux agents pathogènes. La recherche sur ses propriétés antigéniques pourrait conduire à des progrès en immunothérapeutique et en développement de vaccins.

Rôle en tant que métabolite de souris

En biologie mammalienne, la this compound est reconnue comme un métabolite de souris . Elle est produite lors de réactions métaboliques chez la souris et peut être utilisée pour étudier divers aspects du métabolisme mammalien, notamment le métabolisme lipidique et l'homéostasie énergétique.

Application dans la technologie des hydrogels

Des recherches émergentes suggèrent des applications potentielles de la this compound dans le développement d'hydrogels . Les hydrogels sont des réseaux tridimensionnels de polymères hydrophiles qui peuvent contenir de grandes quantités d'eau et sont utilisés dans une variété d'applications biomédicales, allant des systèmes d'administration de médicaments aux échafaudages d'ingénierie tissulaire.

Mécanisme D'action

Target of Action

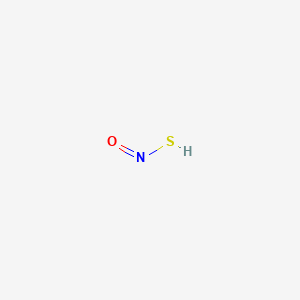

N-Hexacosanoylphytosphingosine, also known as KRN-7000 , is a type of phytoceramide . Phytoceramides are a class of lipids that are n-acylated 4-hydroxysphinganine .

Mode of Action

As a phytoceramide, it is likely to be involved in the regulation of various cellular processes, including apoptosis, cell growth, differentiation, and intracellular trafficking .

Biochemical Pathways

As a phytoceramide, it may be involved in sphingolipid signaling pathways .

Result of Action

As a phytoceramide, it may have roles in cellular processes such as apoptosis, cell growth, differentiation, and intracellular trafficking .

Analyse Biochimique

Biochemical Properties

N-hexacosanoylphytosphingosine is involved in various biochemical reactions, primarily as a component of sphingolipids. It interacts with enzymes such as ceramidases and sphingomyelinases, which are responsible for the hydrolysis of ceramides and sphingomyelins, respectively . These interactions are crucial for maintaining the balance of sphingolipid metabolism. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as protein kinase C, which is activated by ceramide . These interactions highlight the compound’s role in modulating cellular responses to external stimuli.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to affect cell signaling pathways by modulating the activity of protein kinase C and other signaling molecules . This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound plays a role in cellular metabolism by participating in the synthesis and degradation of sphingolipids, which are essential components of cell membranes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. It binds to ceramidases and sphingomyelinases, facilitating the hydrolysis of ceramides and sphingomyelins . This binding interaction is essential for regulating the levels of ceramides and sphingomyelins in cells. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in cellular signaling pathways and gene expression . These molecular interactions underscore the compound’s role in maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to influence cellular functions, including cell proliferation and apoptosis . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular signaling pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including cell death and tissue damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of sphingolipids. It interacts with enzymes such as ceramidases and sphingomyelinases, which regulate the levels of ceramides and sphingomyelins in cells . These interactions are crucial for maintaining the balance of sphingolipid metabolism and ensuring proper cellular function. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in various cellular compartments . The transport and distribution of this compound are essential for its biological activity and its ability to modulate cellular functions.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended cellular destinations. The subcellular localization of this compound is critical for its activity and function, as it allows the compound to interact with specific biomolecules and participate in cellular processes.

Propriétés

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexacosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H89NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-43(48)45-41(40-46)44(49)42(47)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h41-42,44,46-47,49H,3-40H2,1-2H3,(H,45,48)/t41-,42+,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRXVCWVXYHWOD-KZRDWULCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H89NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201154278 | |

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182362-51-2 | |

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182362-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

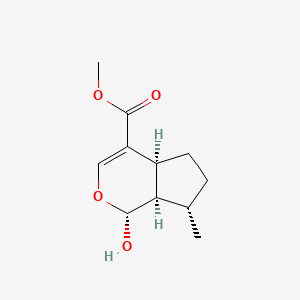

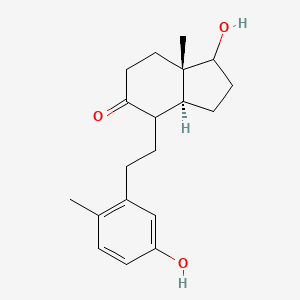

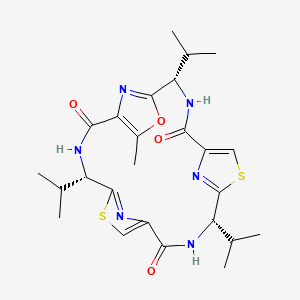

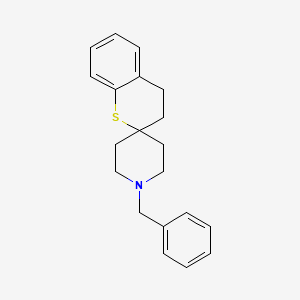

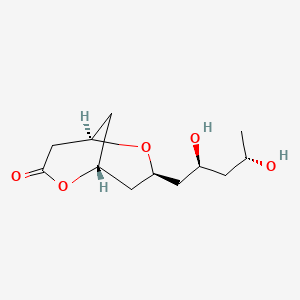

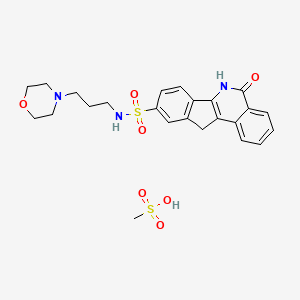

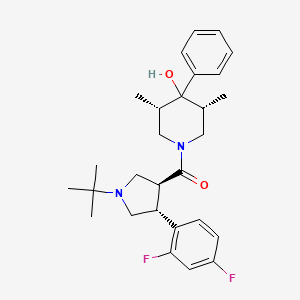

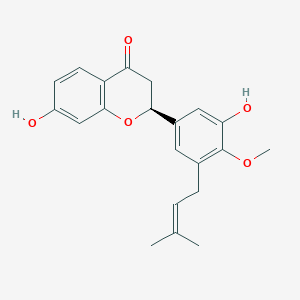

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R,6S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide](/img/structure/B1248795.png)